molecular formula C13H6F3NS B13141122 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole

4,5,7-Trifluoro-2-phenylbenzo[d]thiazole

Cat. No.: B13141122
M. Wt: 265.26 g/mol
InChI Key: VMEQQBSDSVZCCW-UHFFFAOYSA-N
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Description

4,5,7-Trifluoro-2-phenylbenzo[d]thiazole is a heterocyclic compound that features a benzothiazole core substituted with three fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole typically involves multi-step procedures. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of 2-aminothiophenol with a trifluoromethyl-substituted benzaldehyde can lead to the formation of the desired benzothiazole ring. The reaction conditions often involve the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

4,5,7-Trifluoro-2-phenylbenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play crucial roles in cellular processes.

    Pathways Involved: By inhibiting these enzymes, the compound can disrupt key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    Benzothiazole: A parent compound with similar structural features but lacking the trifluoromethyl and phenyl substitutions.

    2-Phenylbenzothiazole: Similar to 4,5,7-Trifluoro-2-phenylbenzo[d]thiazole but without the trifluoromethyl groups.

    4,5-Difluoro-2-phenylbenzo[d]thiazole: A closely related compound with two fluorine atoms instead of three.

Uniqueness: this compound stands out due to the presence of three fluorine atoms, which significantly influence its electronic properties and reactivity. This makes it more versatile in various chemical reactions and enhances its potential as a bioactive molecule compared to its analogs .

Properties

Molecular Formula

C13H6F3NS

Molecular Weight

265.26 g/mol

IUPAC Name

4,5,7-trifluoro-2-phenyl-1,3-benzothiazole

InChI

InChI=1S/C13H6F3NS/c14-8-6-9(15)12-11(10(8)16)17-13(18-12)7-4-2-1-3-5-7/h1-6H

InChI Key

VMEQQBSDSVZCCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3S2)F)F)F

Origin of Product

United States

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